

Comprehensive Spectral Analysis: (2-Methylbutyl)[(2-methylphenyl)methyl]amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Methylbutyl)[(2-methylphenyl)methyl]amine

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Introduction & Structural Identity

This guide details the Nuclear Magnetic Resonance (NMR) characteristics of **(2-Methylbutyl)[(2-methylphenyl)methyl]amine**. This secondary amine is structurally significant as a lipophilic building block in medicinal chemistry, often synthesized via the reductive amination of 2-methylbenzaldehyde with 2-methylbutylamine.

Understanding its spectral footprint is critical for identifying it as a reaction intermediate, a final product, or a potential impurity in active pharmaceutical ingredient (API) synthesis.

Chemical Identity[1][2][3][4][5][6]

- IUPAC Name: N-(2-methylbenzyl)-2-methylbutan-1-amine
- Molecular Formula:
- Molecular Weight: 191.32 g/mol
- Key Structural Features:

- Steric Bulk: An ortho-substituted aromatic ring (2-methylphenyl).
- Chirality: A chiral center at the C2 position of the butyl chain.[1]
- Amine Class: Secondary aliphatic-benzylic amine.

Synthesis & Experimental Context

To ensure the data presented is contextually grounded, we first outline the standard synthesis pathway. This establishes the origin of potential solvent peaks or starting material impurities (e.g., aldehyde signals) in the spectrum.

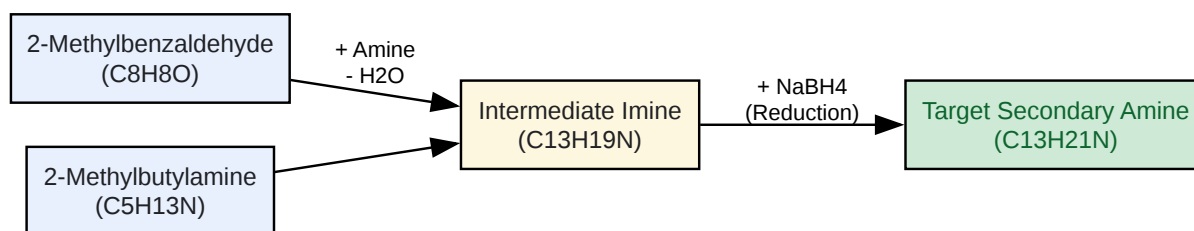
Experimental Protocol: Reductive Amination

Objective: Synthesis of **(2-Methylbutyl)[(2-methylphenyl)methyl]amine**.

- Imine Formation:
 - Charge a reaction vessel with 2-methylbenzaldehyde (1.0 eq) and 2-methylbutylamine (1.05 eq) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).
 - Stir at room temperature for 2–4 hours. Monitoring: ¹H NMR will show the disappearance of the aldehyde proton (10.2 ppm) and appearance of the imine proton (8.3–8.5 ppm).
- Reduction:
 - Cool the mixture to 0°C.
 - Add Sodium borohydride (1.5 eq) portion-wise (if in MeOH) or Sodium triacetoxyborohydride (if in DCE).
 - Stir for 12 hours.
- Workup:

- Quench with saturated
. Extract with Dichloromethane (DCM).[2]
- Dry organic layer over
and concentrate in vacuo.

Visualization: Synthesis Workflow



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Caption: Figure 1. Reductive amination pathway.[2] The disappearance of the imine carbon signal (~160 ppm) and appearance of the benzylic amine signal (~50-55 ppm) confirms the reduction.

1H NMR Data Analysis

The proton NMR spectrum is characterized by the distinct benzylic singlet (or AB system due to the remote chiral center) and the aliphatic multiplets of the isopentyl-like chain.

Predicted Spectral Data (400 MHz,)

Note: Chemical shifts are calibrated to TMS (

0.00 ppm) or residual

(

7.26 ppm).

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Notes
Ar-H (Aromatic)	7.10 – 7.35	Multiplet	4H	-	Overlapping signals from the o-tolyl ring.
Ar-CH ₂ -N (Benzylic)	3.78	Singlet (Broad)	2H	-	May appear as a tight AB quartet due to C2 chirality, but often resolves as a singlet.
N-CH ₂ (Aliphatic)	2.55	dd or m	2H	-	Diastereotopic protons adjacent to the chiral center.
Ar-CH ₃ (Tolyl Methyl)	2.32	Singlet	3H	-	Distinctive sharp singlet characteristic of o-xylene derivatives.
N-H (Amine)	1.60	Broad Singlet	1H	-	Shift is concentration /pH dependent.
CH (Methine)	1.45 – 1.55	Multiplet	1H	-	Chiral center (C2 of butyl chain).
CH ₂ (Ethyl methylene)	1.10 – 1.25	Multiplet	2H	-	Part of the ethyl group

on the chiral center.

CH ₃ (Chain Methyl)	0.88 – 0.92	Doublet	3H	Attached to C2 methine.
CH ₃ (Terminal Methyl)	0.85 – 0.90	Triplet	3H	Terminal ethyl group methyl.

Technical Insight: The "Chiral Echo"

Because the 2-methylbutyl group contains a stereocenter, the entire molecule is chiral. This theoretically renders the benzylic protons (

) diastereotopic.

- Observation: In lower field instruments (300 MHz), this often appears as a singlet.
- High Field (600+ MHz): You may observe an AB system (roofing effect) rather than a pure singlet. This is a critical check for enantiomeric purity if using chiral solvating agents.

¹³C NMR Data Analysis

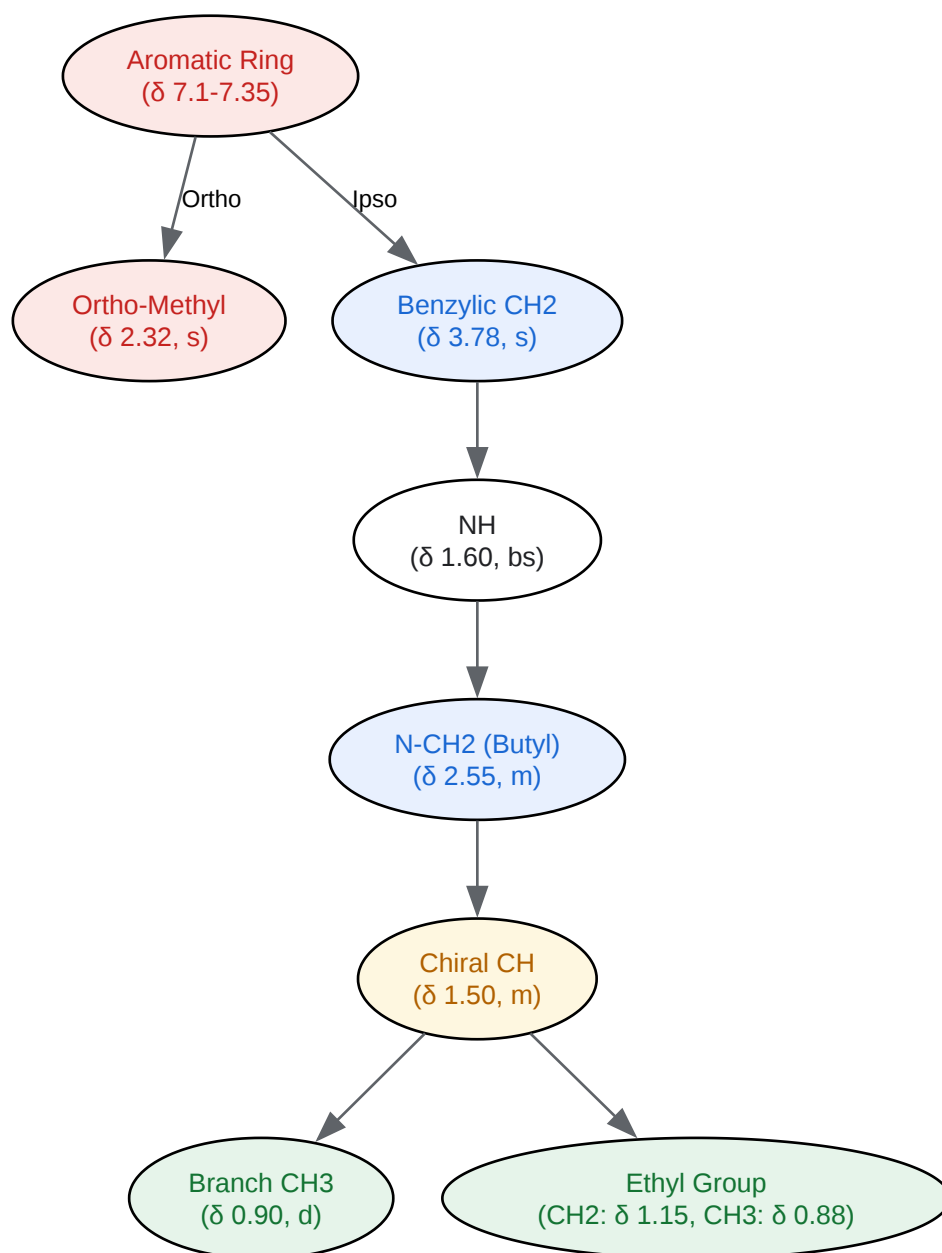
The Carbon-13 spectrum provides definitive confirmation of the skeletal structure, particularly distinguishing the ortho-substitution pattern.

Predicted Spectral Data (100 MHz,)

Carbon Environment	Shift (, ppm)	Type	Notes
Ar-C (Quaternary, ipso)	138.5	C	Attachment point to methylene.
Ar-C (Quaternary, ortho)	136.2	C	Bearing the methyl group.
Ar-C (Aromatic CH)	130.2, 127.5, 126.8, 125.6	CH	Typical o-substituted benzene pattern.
N-CH ₂ (Aliphatic)	55.4		Adjacent to chiral center.
Ar-CH ₂ (Benzylic)	51.2		Slightly deshielded by Nitrogen.
CH (Methine)	35.1	CH	The chiral center.
CH ₂ (Ethyl methylene)	27.5		-
Ar-CH ₃	19.1		Ortho-methyl group.
CH ₃ (Chain Methyl)	17.5		Branch off the chiral center.
CH ₃ (Terminal)	11.4		Terminal methyl.

Visualization: NMR Connectivity Map

This diagram correlates the structural nodes with their respective NMR environments.



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Caption: Figure 2. Structural connectivity and corresponding ¹H NMR chemical shifts.[3][4][5][6][7] Note the logical flow from the aromatic deshielded region to the shielded aliphatic terminals.

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